
2-Chloro-5-dodecylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-dodecylbenzene-1,4-diol is a chemical compound with the molecular formula C18H29ClO2. It is a derivative of benzene, featuring a chloro group at the second position and a dodecyl group at the fifth position, along with two hydroxyl groups at the first and fourth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-dodecylbenzene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,4-dihydroxybenzene.
Alkylation: The dodecyl group is introduced at the fifth position through Friedel-Crafts alkylation using dodecyl chloride (C12H25Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.
Continuous Alkylation: Continuous flow reactors for the Friedel-Crafts alkylation to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-dodecylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-dodecylbenzene-1,4-diol.
Substitution: Formation of 2-substituted-5-dodecylbenzene-1,4-diol derivatives.
Scientific Research Applications
2-Chloro-5-dodecylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-dodecylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The dodecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and cellular structures.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-decylbenzene-1,4-diol: Similar structure but with a shorter alkyl chain.
2-Chloro-5-tetradecylbenzene-1,4-diol: Similar structure but with a longer alkyl chain.
2-Bromo-5-dodecylbenzene-1,4-diol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-dodecylbenzene-1,4-diol is unique due to its specific combination of functional groups and alkyl chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
71656-21-8 |
|---|---|
Molecular Formula |
C18H29ClO2 |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
2-chloro-5-dodecylbenzene-1,4-diol |
InChI |
InChI=1S/C18H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-18(21)16(19)14-17(15)20/h13-14,20-21H,2-12H2,1H3 |
InChI Key |
RPLZABPTIRAIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phosphane](/img/structure/B14459667.png)
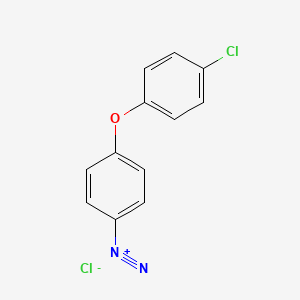
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
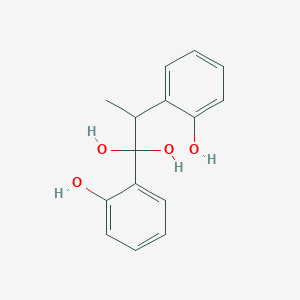
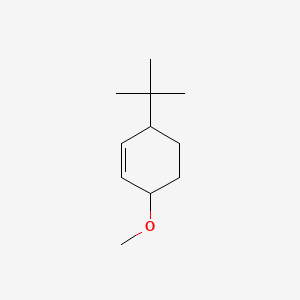
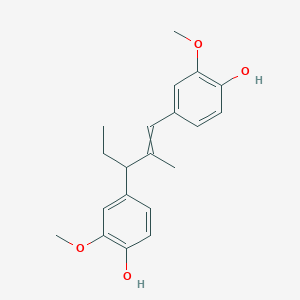
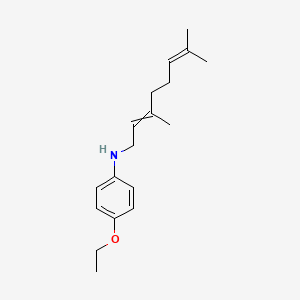

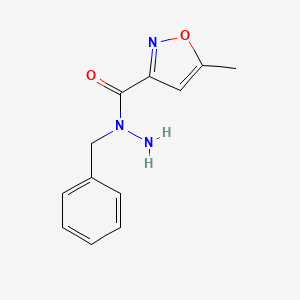
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
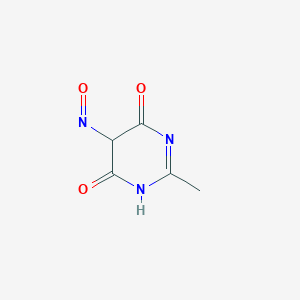

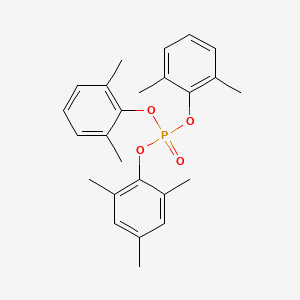
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
